molecular formula C23H24ClFN2O3S B3409528 7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892776-17-9

7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B3409528
CAS No.: 892776-17-9
M. Wt: 463 g/mol
InChI Key: APRKODMZYCSZNG-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors to form the quinoline structure.

    Introduction of the Azepane Group: The azepane group is introduced through nucleophilic substitution reactions.

    Sulfonylation: The 4-chlorobenzenesulfonyl group is added via sulfonylation reactions using chlorobenzenesulfonyl chloride.

    Ethylation: The ethyl group is introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluoro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may serve as a lead compound in the development of new drugs.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Piperidin-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
  • 7-(Morpholin-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Uniqueness

Compared to similar compounds, 7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one exhibits unique properties due to the presence of the azepane group. This group may enhance the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN2O3S/c1-2-26-15-22(31(29,30)17-9-7-16(24)8-10-17)23(28)18-13-19(25)21(14-20(18)26)27-11-5-3-4-6-12-27/h7-10,13-15H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRKODMZYCSZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
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7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
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7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
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7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
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7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Reactant of Route 6
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7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

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